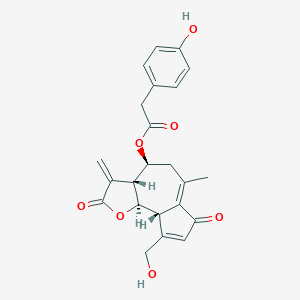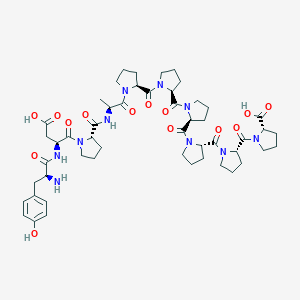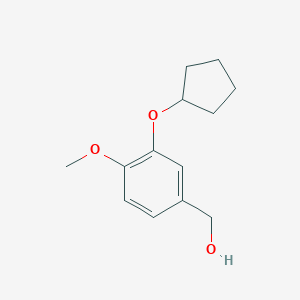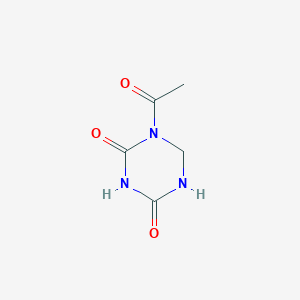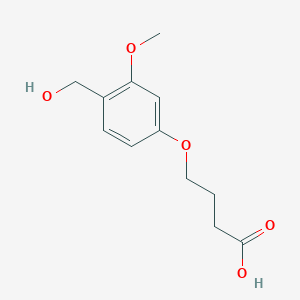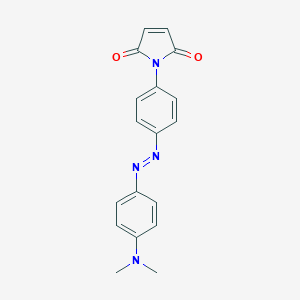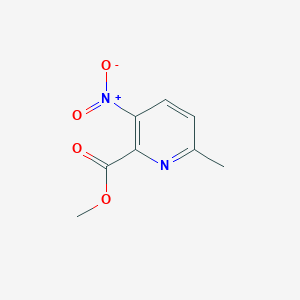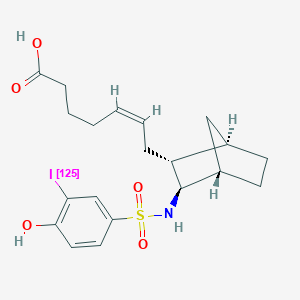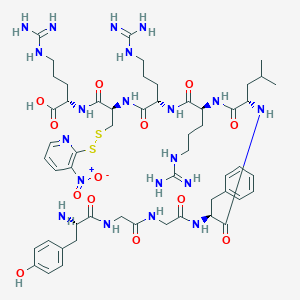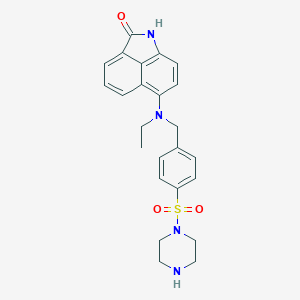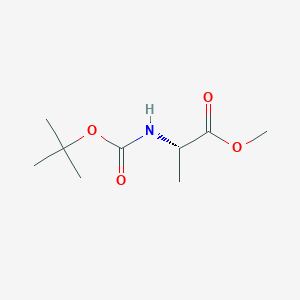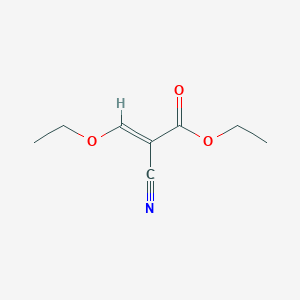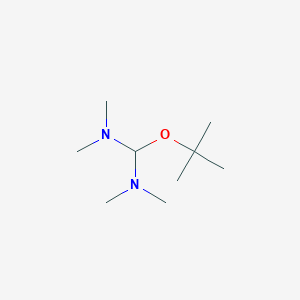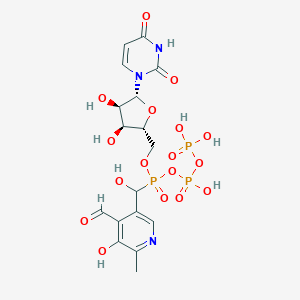
Uridine triphosphopyridoxal
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Uridine triphosphopyridoxal (UTP-PDX) is a modified nucleotide that has been gaining attention in scientific research due to its unique properties. It is a derivative of uridine triphosphate (UTP) that has been modified with pyridoxal phosphate (PDX), a form of vitamin B6. This modification enhances the stability and reactivity of the nucleotide, making it a useful tool in biochemical and physiological studies.
Wirkmechanismus
Uridine triphosphopyridoxal acts as a substrate for enzymes involved in RNA editing, such as adenosine deaminases that act on RNA (ADARs). When incorporated into RNA molecules, Uridine triphosphopyridoxal can be deaminated by ADARs, leading to the formation of inosine. This process can alter the structure and function of RNA molecules, providing insight into the role of RNA editing in biological processes.
Biochemische Und Physiologische Effekte
Uridine triphosphopyridoxal has been shown to have a variety of biochemical and physiological effects, including the ability to enhance RNA editing efficiency and alter RNA secondary structure. Additionally, Uridine triphosphopyridoxal has been shown to modulate the activity of ion channels and receptors, indicating a potential role in neuronal signaling.
Vorteile Und Einschränkungen Für Laborexperimente
One major advantage of using Uridine triphosphopyridoxal in lab experiments is its stability and reactivity, which allows for precise control over experimental conditions. Additionally, Uridine triphosphopyridoxal can be easily incorporated into RNA molecules, making it a valuable tool for studying RNA editing. However, one limitation of using Uridine triphosphopyridoxal is its cost, which may limit its accessibility for some researchers.
Zukünftige Richtungen
There are several potential future directions for research involving Uridine triphosphopyridoxal. One area of interest is the development of new methods for incorporating Uridine triphosphopyridoxal into RNA molecules, which could enhance the efficiency and specificity of RNA editing experiments. Additionally, Uridine triphosphopyridoxal could be used to study the role of RNA editing in disease states, such as cancer and neurological disorders. Finally, the use of Uridine triphosphopyridoxal in the development of new therapeutics targeting RNA editing enzymes could have significant clinical implications.
Synthesemethoden
The synthesis of Uridine triphosphopyridoxal involves the enzymatic modification of UTP with PDX. The enzyme responsible for this modification is pyridoxal kinase, which catalyzes the transfer of a phosphate group from ATP to PDX, forming pyridoxal 5'-phosphate (PLP). PLP then reacts with UTP to form Uridine triphosphopyridoxal. This synthesis method has been optimized for high yield and purity, making Uridine triphosphopyridoxal readily available for research purposes.
Wissenschaftliche Forschungsanwendungen
Uridine triphosphopyridoxal has been used in a variety of scientific studies due to its ability to mimic natural nucleotides while also possessing unique properties. One major application of Uridine triphosphopyridoxal is in the study of RNA editing, a process in which the nucleotide sequence of RNA is altered after transcription. Uridine triphosphopyridoxal can be incorporated into RNA molecules and used to study the effects of editing on RNA structure and function.
Eigenschaften
CAS-Nummer |
135145-98-1 |
|---|---|
Produktname |
Uridine triphosphopyridoxal |
Molekularformel |
C17H22N3O17P3 |
Molekulargewicht |
633.3 g/mol |
IUPAC-Name |
[[(2R,3S,4R,5R)-5-(2,4-dioxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-[(4-formyl-5-hydroxy-6-methylpyridin-3-yl)-hydroxymethyl]phosphoryl] phosphono hydrogen phosphate |
InChI |
InChI=1S/C17H22N3O17P3/c1-7-12(23)9(5-21)8(4-18-7)16(26)38(28,36-40(32,33)37-39(29,30)31)34-6-10-13(24)14(25)15(35-10)20-3-2-11(22)19-17(20)27/h2-5,10,13-16,23-26H,6H2,1H3,(H,32,33)(H,19,22,27)(H2,29,30,31)/t10-,13-,14-,15-,16?,38?/m1/s1 |
InChI-Schlüssel |
CHAPHWPIBXRRED-HNEPOKBBSA-N |
Isomerische SMILES |
CC1=NC=C(C(=C1O)C=O)C(O)P(=O)(OC[C@@H]2[C@H]([C@H]([C@@H](O2)N3C=CC(=O)NC3=O)O)O)OP(=O)(O)OP(=O)(O)O |
SMILES |
CC1=NC=C(C(=C1O)C=O)C(O)P(=O)(OCC2C(C(C(O2)N3C=CC(=O)NC3=O)O)O)OP(=O)(O)OP(=O)(O)O |
Kanonische SMILES |
CC1=NC=C(C(=C1O)C=O)C(O)P(=O)(OCC2C(C(C(O2)N3C=CC(=O)NC3=O)O)O)OP(=O)(O)OP(=O)(O)O |
Synonyme |
uridine triphosphopyridoxal UTP-PL |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



